![molecular formula C32H29N3O3 B379662 2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379662.png)
2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylacetyl group and an isoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. One common method includes the cyclization of 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione by the action of iodine, bromine, or sulfuryl chloride . This reaction yields hydrohalides, which can be further converted into the desired compound through additional chemical transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the isoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, bromine, sulfuryl chloride, and various reducing agents. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization reaction mentioned earlier produces hydrohalides, which can be further converted into different derivatives of the compound .
科学研究应用
2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its interactions with various biological targets.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with adrenergic receptors and other G-protein-coupled receptors .
相似化合物的比较
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities with 2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione and have been studied for their potential therapeutic properties.
2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C32H29N3O3 |
|---|---|
分子量 |
503.6g/mol |
IUPAC 名称 |
2-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H29N3O3/c36-30-26-15-7-13-25-14-8-16-27(29(25)26)31(37)35(30)22-19-33-17-20-34(21-18-33)32(38)28(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,28H,17-22H2 |
InChI 键 |
ZSMKXQDNRBYBBG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


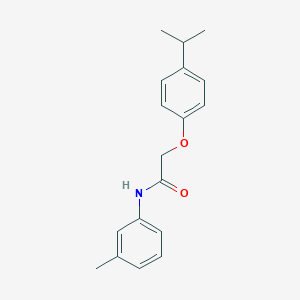
![N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B379580.png)
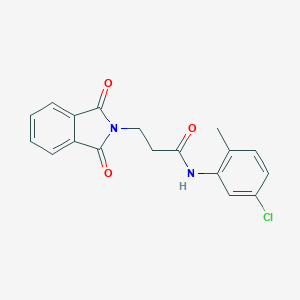
![3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B379582.png)
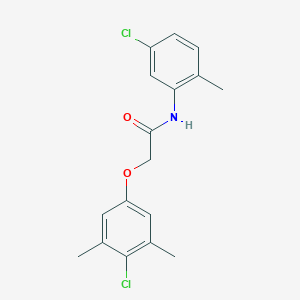
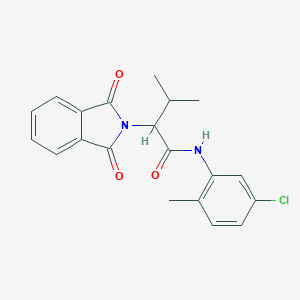
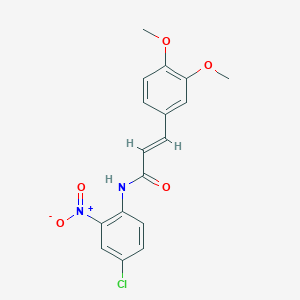
![Diethyl 5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B379588.png)
![N-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B379589.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B379592.png)
![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B379595.png)

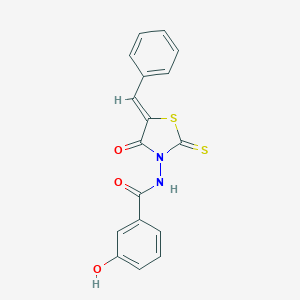
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B379602.png)
